molecular formula C27H30O14 B600414 Galangin-3-rutinoside CAS No. 16268-50-1

Galangin-3-rutinoside

Cat. No.: B600414
CAS No.: 16268-50-1
M. Wt: 578.52
Attention: For research use only. Not for human or veterinary use.
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Description

Galangin-3-rutinoside is a flavonoid glycoside derived from galangin, a naturally occurring flavonol found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is particularly interesting due to its potential therapeutic applications and its role in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galangin-3-rutinoside typically involves the glycosylation of galangin. This process can be achieved through various methods, including enzymatic and chemical glycosylation. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety to galangin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the extraction of galangin from natural sources followed by glycosylation. This process can be optimized for large-scale production by employing biotechnological methods, such as microbial fermentation, to produce the glycosyltransferases required for enzymatic glycosylation.

Chemical Reactions Analysis

Types of Reactions

Galangin-3-rutinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups in the flavonoid structure to hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

    Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular defense mechanisms and oxidative stress.

    Medicine: Galangin-3-rutinoside has shown promise in preclinical studies for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The biological effects of galangin-3-rutinoside are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges reactive oxygen species and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Galangin-3-rutinoside can be compared to other flavonoid glycosides such as:

    Quercetin-3-rutinoside (Rutin): Similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.

    Kaempferol-3-rutinoside: Shares similar biological activities but has different structural features.

    Myricetin-3-rutinoside: Exhibits stronger antioxidant activity due to additional hydroxyl groups.

Biological Activity

Galangin-3-rutinoside, a flavonoid glycoside derived from galangin, exhibits a range of biological activities that have garnered significant research interest. This article explores its cytotoxicity, antioxidant properties, anti-inflammatory effects, and potential therapeutic applications based on diverse studies.

Structure and Properties

This compound is characterized by the presence of a rutinoside moiety attached to the C-3 position of the galangin aglycone. This structural modification is crucial for its biological activity. The compound's molecular formula is C21H20O10C_{21}H_{20}O_{10}, and it features multiple hydroxyl groups that enhance its reactivity and interaction with biological systems.

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxicity using the MTT assay against several cell lines, including MCF-7 (breast cancer), A375P (melanoma), B16F10 (melanoma), B16F1 (melanoma), and A549 (lung cancer). The results indicated that this compound showed significant potency, with IC50 values ranging from 3.55 μM to 30.43 μM, outperforming some of its parent compounds .

Cell Line IC50 (μM)
MCF-75.47
A375P30.43
B16F106.23
B16F161.06
A549>100

Antioxidant Activity

This compound possesses strong antioxidant properties attributed to its hydroxyl groups, which facilitate radical scavenging and metal ion chelation. The arrangement of these functional groups significantly influences its ability to combat oxidative stress. Studies indicate that flavonoids like this compound can suppress reactive oxygen species (ROS) formation and enhance the body's antioxidant defenses .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies, highlighting its ability to inhibit pro-inflammatory cytokine production. It has been shown to modulate pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases . The compound's effectiveness in reducing inflammation is partially due to its interaction with key enzymes and signaling molecules involved in inflammatory responses.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in treating several conditions:

  • Cancer Treatment : Its cytotoxic effects suggest a role in cancer therapy, particularly in targeting specific cancer cell lines.
  • Antioxidant Supplementation : Due to its strong antioxidant capacity, it may be beneficial as a dietary supplement for oxidative stress-related conditions.
  • Anti-inflammatory Therapies : Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for chronic inflammatory diseases.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated the enhanced cytotoxicity of this compound compared to its aglycone form, suggesting that glycosylation may improve bioactivity against cancer cells .
  • Antioxidant Mechanisms : Research highlighted how flavonoids with specific hydroxyl group arrangements exhibit superior radical scavenging abilities, underscoring the importance of structure in determining biological activity .

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCXRDFBKSQPEQ-KBKLVHHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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